

Navigating the Sourcing and Quality Assessment of Spironolactone-d6: A Technical Guide

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Compound of Interest		
Compound Name:	Spironolactone-d6	
Cat. No.:	B12371441	Get Quote

For researchers, scientists, and professionals in drug development, the procurement of high-purity, stable-labeled internal standards like **Spironolactone-d6** is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of available suppliers, purity specifications, and the experimental protocols necessary for the quality assessment of **Spironolactone-d6**.

Supplier Landscape and Purity Overview

The availability of **Spironolactone-d6** is primarily centered around specialized chemical suppliers that synthesize and distribute reference standards and isotopically labeled compounds. While an exhaustive list of all potential suppliers is beyond the scope of this guide, several reputable vendors have been identified. Purity is a paramount concern, with most suppliers attesting to high-purity products, often suitable for demanding analytical applications.

Quantitative data from various suppliers, primarily derived from certificates of analysis for the non-deuterated parent compound, Spironolactone, provides a strong indication of the quality standards to be expected for the deuterated analog. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for purity assessment.

Table 1: Summary of Spironolactone Purity Data from Representative Certificates of Analysis



Parameter	Specification	Typical Value	Analytical Method
Purity (HPLC)	≥98.5 %	99.9 %	HPLC
Appearance	White to yellowish- white powder	White powder	Visual Inspection
Infrared Spectrum	Conforms to reference	Authentic	Infrared Spectroscopy
Loss on Drying	≤0.5 %	0.03 %	Gravimetric
Specific Optical Rotation	-41° to -45°	-43.8°	Polarimetry

Note: Data is based on certificates of analysis for Spironolactone and is intended to be representative of the quality standards for **Spironolactone-d6**.

Identified Potential Suppliers of Spironolactone-d6 and Related Compounds:

- RXN Chemicals[1]
- Pharmaffiliates
- Sigma-Aldrich (offers Spironolactone reference standards)[2]
- Cayman Chemical (offers Spironolactone analytical reference standard)[3]
- United States Pharmacopeia (USP) (offers Spironolactone reference standard)

Researchers are advised to request a specific certificate of analysis for the lot of **Spironolactone-d6** they intend to purchase to obtain precise purity data.

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a detailed methodology for the determination of Spironolactone purity by HPLC, which can be adapted for **Spironolactone-d6**. This protocol is a composite of established methods found in scientific literature.







Objective: To determine the purity of a **Spironolactone-d6** sample by calculating the area percentage of the principal peak relative to the total peak area in the chromatogram.

Materials and F	Reagents:
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- Spironolactone-d6 sample
- Spironolactone reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate
- · Orthophosphoric acid

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)

Chromatographic Conditions:



Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	Acetonitrile and phosphate buffer (pH 4) in a 1:1 ratio
Flow Rate	1.5 mL/min
Detection Wavelength	240 nm
Injection Volume	20 μL
Column Temperature	40°C

Procedure:

- · Mobile Phase Preparation:
 - Prepare a phosphate buffer solution by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 4 with orthophosphoric acid.
 - Mix the phosphate buffer and acetonitrile in a 1:1 (v/v) ratio.
 - Degas the mobile phase using sonication or vacuum filtration.
- Standard Solution Preparation:
 - Accurately weigh about 20.6 mg of the Spironolactone working standard and transfer it to a 100 mL volumetric flask.
 - Dissolve the standard in the mobile phase, using sonication for about 30 seconds to ensure complete dissolution.
 - Dilute to the mark with the mobile phase.
 - Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 10.3 μg/mL.



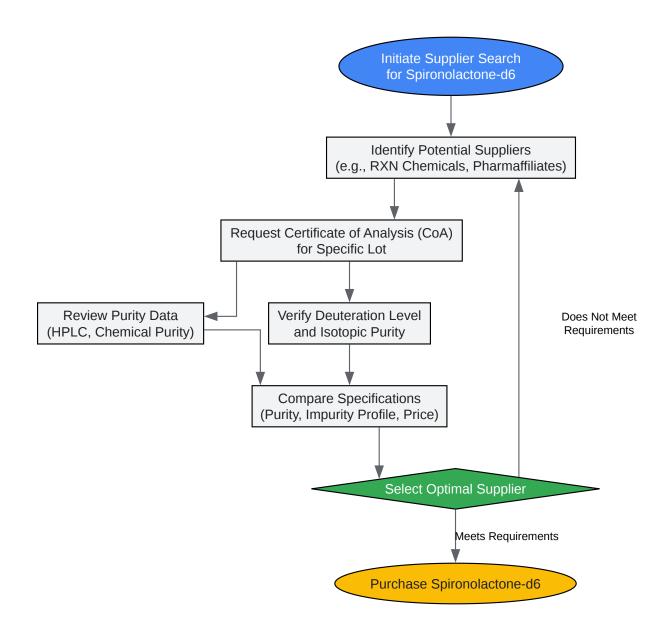
- Sample Solution Preparation:
 - Prepare a sample solution of Spironolactone-d6 in the mobile phase at a concentration similar to the standard solution.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
 - Inject the sample solution.
 - Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
- Data Analysis:
 - Identify the principal peak corresponding to Spironolactone-d6 in the sample chromatogram based on the retention time of the standard.
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity of the **Spironolactone-d6** sample using the following formula:

Purity (%) = (Area of Spironolactone-d6 Peak / Total Area of all Peaks) x 100

Visualizing Key Workflows

To aid in the practical application of this guide, the following diagrams, generated using the DOT language, illustrate critical decision-making and experimental processes.

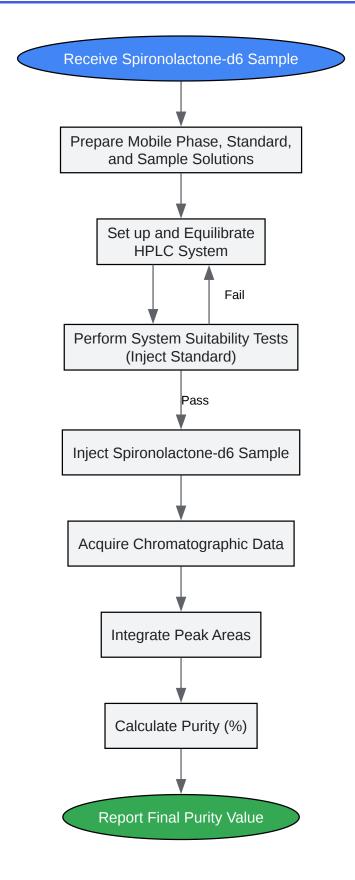




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Supplier Selection Workflow for Spironolactone-d6





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Experimental Workflow for HPLC Purity Analysis



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